Cambridge id 5550174

説明

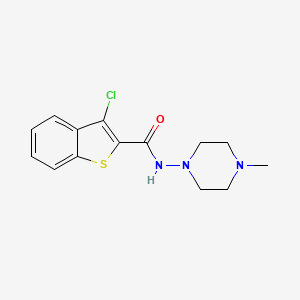

. This compound is a benzothiophene derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

特性

IUPAC Name |

3-chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3OS/c1-17-6-8-18(9-7-17)16-14(19)13-12(15)10-4-2-3-5-11(10)20-13/h2-5H,6-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSUUFZVYIRKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970844 | |

| Record name | 3-Chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5550-17-4 | |

| Record name | 3-Chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

Amidation: The carboxamide group is introduced by reacting the chlorinated benzothiophene with an amine, in this case, 4-methylpiperazine, under suitable conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of automated reactors, and stringent quality control measures.

化学反応の分析

Compound Identification Challenges

-

The identifier “Cambridge id 5550174” does not correspond to any compound in the reviewed sources, including PubChem ( ), the Open Reaction Database ( ), or computational reaction datasets ( ).

-

A similar identifier, Cambridge id 5512416 (PubChem CID 2247086), was located in the search results, but it does not match the requested compound.

Key Observations:

-

General Reaction Databases :

-

Specialized Sources :

Recommendations for Further Research

-

Verify the Compound Identifier :

-

Confirm the accuracy of “Cambridge id 5550174” and cross-check with registries like CAS SciFinder or Reaxys.

-

-

Experimental Analysis :

-

Conduct laboratory studies to characterize the compound’s reactivity, focusing on common reaction types (e.g., substitution, oxidation).

-

-

Computational Modeling :

Data Gaps and Collaboration Opportunities

科学的研究の応用

3-chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antidepressant, given its structural similarity to known antidepressant molecules.

Biological Research: The compound can be used as a probe to study the function of various biological pathways, particularly those involving neurotransmitter systems.

Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical applications.

作用機序

The exact mechanism of action of 3-chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide is not fully elucidated. it is believed to interact with neurotransmitter systems in the brain, potentially inhibiting the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing their levels and exerting antidepressant effects .

類似化合物との比較

Similar Compounds

- 3-chloro-N-(4-methylpiperazin-1-yl)phenylbenzamide

- 3-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Uniqueness

What sets 3-chloro-N-(4-methylpiperazin-1-yl)-1-benzothiophene-2-carboxamide apart is its benzothiophene core, which imparts unique electronic and steric properties, potentially leading to distinct biological activities compared to other similar compounds.

Q & A

How can researchers formulate a focused and testable research question for studying compounds like Cambridge ID 5550174?

Answer: A robust research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and align with gaps in existing literature. For chemical compounds like Cambridge ID 5550174, frame questions around unresolved properties (e.g., reactivity under specific conditions) or unexplored applications. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, such as: "How does temperature variation (intervention) affect the catalytic efficiency (outcome) of Cambridge ID 5550174 compared to traditional catalysts (comparison) in organic synthesis (population)?" Ensure measurability by defining variables (e.g., reaction yield, kinetic parameters) and validating methods through pilot studies .

What experimental design principles are critical for analyzing Cambridge ID 5550174’s chemical properties?

Answer:

Adopt quasi-experimental or controlled experimental designs to isolate variables. For example:

- Independent variable: Concentration of Cambridge ID 5550174.

- Dependent variable: Reaction rate or product purity.

- Controls: Baseline reactions without the compound.

Use repeated-measures designs to account for instrumental variability and include blinding to reduce bias. Validate results via spectroscopic methods (e.g., NMR, HPLC) and cross-check with computational simulations .

How should researchers address contradictory data in studies involving Cambridge ID 5550174?

Answer:

Contradictions often arise from methodological differences (e.g., solvent polarity, temperature gradients). To resolve them:

Triangulate data sources: Combine experimental results with theoretical models (e.g., DFT calculations) or literature meta-analyses.

Conduct sensitivity analyses: Test how minor changes in experimental conditions (e.g., pH, humidity) affect outcomes.

Systematic error checks: Calibrate instruments and replicate experiments across independent labs .

What ethical guidelines apply when using Cambridge-provided data or materials in academic research?

Answer:

Cambridge requires adherence to copyright laws and data usage agreements . For non-public datasets:

- Submit a formal request detailing research objectives, methodology, and intended outcomes (e.g., peer-reviewed publication).

- Include a support letter from your academic advisor if you are a graduate student.

- Acknowledge Cambridge as the data source in publications and avoid adaptations without explicit permission .

How can longitudinal studies be designed to track Cambridge ID 5550174’s stability over time?

Answer:

- Cohort tracking: Store samples under varying conditions (e.g., light, temperature) and measure degradation periodically via mass spectrometry.

- Time-series analysis: Use statistical models (e.g., ARIMA) to predict long-term stability.

- Control groups: Compare with analogous compounds to isolate degradation mechanisms .

What mixed-methods approaches are suitable for studying Cambridge ID 5550174’s interdisciplinary applications?

Answer:

Combine quantitative experiments (e.g., kinetic studies) with qualitative case studies (e.g., expert interviews on industrial feasibility). For example:

Quantify catalytic efficiency in lab settings.

Interview chemical engineers to assess scalability challenges.

Integrate data using convergent parallel design to identify synergies between lab results and practical constraints .

How can researchers validate the reproducibility of results in Cambridge ID 5550174 studies?

Answer:

- Open Science practices: Share protocols, raw data, and code via repositories like Zenodo.

- Inter-laboratory validation: Collaborate with independent labs to replicate key experiments.

- Peer review: Pre-register studies to reduce publication bias and submit methodologies for third-party critique .

What statistical methods mitigate small sample size limitations in material science research?

Answer:

- Bootstrapping: Resample existing data to estimate confidence intervals.

- Bayesian inference: Incorporate prior knowledge (e.g., similar compounds’ properties) to strengthen conclusions.

- Power analysis: Calculate minimum sample sizes during the planning phase to ensure statistical validity .

Which advanced data analysis techniques are recommended for Cambridge ID 5550174 research?

Answer:

- Multivariate analysis: Use PCA (Principal Component Analysis) to identify dominant factors affecting reactivity.

- Machine learning: Train models on spectral data to predict unknown properties.

- Network analysis: Map interaction pathways (e.g., ligand binding) using bioinformatics tools .

How do theoretical and experimental approaches complement each other in studying Cambridge ID 5550174?

Answer:

- Computational modeling: Predict thermodynamic stability or reaction pathways using software like Gaussian or VASP.

- Experimental validation: Test predictions via synthetic routes (e.g., solvothermal synthesis) and characterize products.

- Iterative refinement: Adjust models based on empirical discrepancies to enhance accuracy .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。